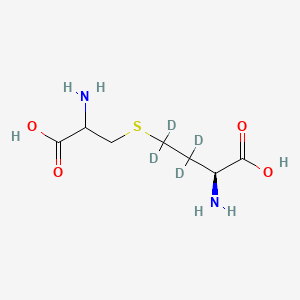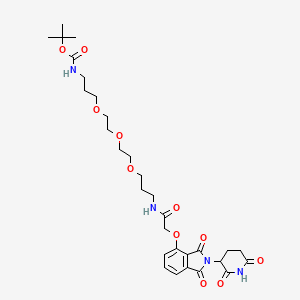
Potassium;oxovanadium;1,10-phenanthroline;diperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;oxovanadium;1,10-phenanthroline;diperoxide, also known as bisperoxovanadium (phen), is a compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is a peroxovanadium complex that includes potassium, oxovanadium, and 1,10-phenanthroline ligands. It is known for its ability to inhibit protein tyrosine phosphatases, making it a valuable tool in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;oxovanadium;1,10-phenanthroline;diperoxide typically involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of 1,10-phenanthroline and potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxovanadium complex . The general reaction can be summarized as follows:
[ \text{V}_2\text{O}_5 + \text{H}_2\text{O}_2 + \text{1,10-phenanthroline} + \text{KOH} \rightarrow \text{K[VO(O}_2\text{)_2(1,10-phenanthroline)]} ]
Industrial Production Methods
While the synthesis of this compound is primarily conducted in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;oxovanadium;1,10-phenanthroline;diperoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the peroxo groups and the oxovanadium center .
Common Reagents and Conditions
Oxidation: The compound can act as an oxidizing agent due to the presence of peroxo groups. It can oxidize substrates such as alcohols and sulfides under mild conditions.
Reduction: The oxovanadium center can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur, where the 1,10-phenanthroline ligand can be replaced by other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or sulfoxides, while reduction reactions may produce vanadium(IV) complexes .
Applications De Recherche Scientifique
Potassium;oxovanadium;1,10-phenanthroline;diperoxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium;oxovanadium;1,10-phenanthroline;diperoxide involves the inhibition of protein tyrosine phosphatases. The compound binds to the active site of these enzymes, preventing the dephosphorylation of target proteins. This leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium bisperoxo(1,10-phenanthroline)oxovanadate: Similar in structure and function, but may have different ligand arrangements.
Oxovanadium(IV) complexes with phenanthroline derivatives: These compounds share the oxovanadium core but differ in the ligands attached, leading to variations in their chemical properties and applications.
Uniqueness
Potassium;oxovanadium;1,10-phenanthroline;diperoxide is unique due to its specific combination of ligands and the presence of peroxo groups. This gives it distinct chemical reactivity and biological activity compared to other oxovanadium complexes .
Propriétés
Formule moléculaire |
C12H8KN2O5V-3 |
|---|---|
Poids moléculaire |
350.24 g/mol |
Nom IUPAC |
potassium;oxovanadium;1,10-phenanthroline;diperoxide |
InChI |
InChI=1S/C12H8N2.K.2O2.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;/h1-8H;;;;;/q;+1;2*-2;; |
Clé InChI |
VHDRKQNMQGPZAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-][O-].[O-][O-].O=[V].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)

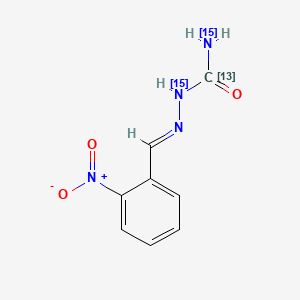
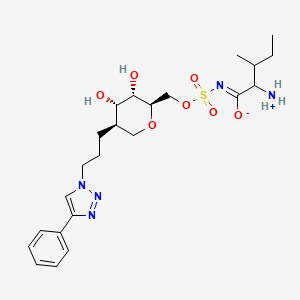
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
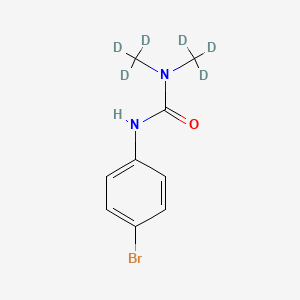
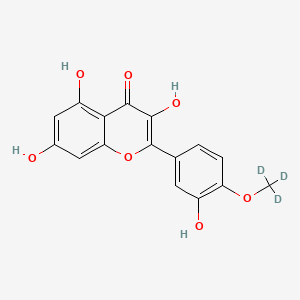
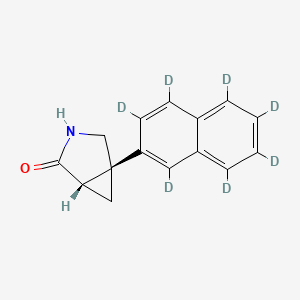
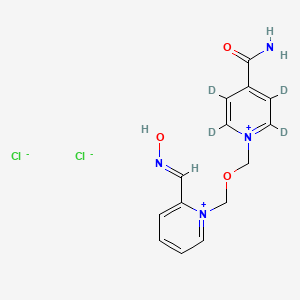


![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
